molecular formula C13H13N3O B5539350 N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide

Cat. No.: B5539350
M. Wt: 227.26 g/mol
InChI Key: ONQJXYOKWJITMO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide is an organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide typically involves the reaction of 2,3-dimethylaniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or the phenyl group is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyrazinecarboxamides with various functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-β-alanine: A related compound with a similar phenyl group but different functional groups.

    2,3-dimethylphenylpyrazine: A compound with a similar pyrazine ring but lacking the carboxamide group.

Uniqueness

N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide is unique due to the presence of both the pyrazine ring and the carboxamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-3-5-11(10(9)2)16-13(17)12-8-14-6-7-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQJXYOKWJITMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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